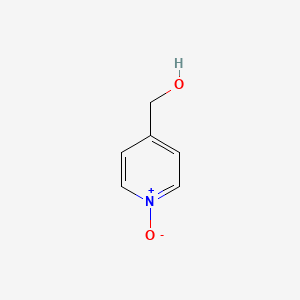

4-Pyridylcarbinol N-oxide

描述

Overview of N-Heterocyclic Compounds in Chemical Sciences

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, distinguished by their cyclic structures containing at least one nitrogen atom within the ring. openmedicinalchemistryjournal.commsesupplies.com These compounds are widespread in nature, forming the core of many essential biomolecules such as nucleic acids, vitamins, and alkaloids. researchgate.netnih.gov Their structural diversity and the ability of the nitrogen atom to engage in hydrogen bonding make them crucial components in the development of pharmaceuticals, with a significant percentage of FDA-approved drugs containing a nitrogen heterocycle. msesupplies.comrsc.org Beyond medicine, their applications extend to agrochemicals, polymers, dyes, and materials science, where they can function as corrosion inhibitors, catalysts, and components of organic light-emitting diodes (OLEDs). openmedicinalchemistryjournal.commsesupplies.com The continuous exploration of N-heterocyclic compounds drives significant advancements across various scientific and industrial fields. msesupplies.com

Role of N-Oxidation in Modulating Reactivity and Functionalization of Pyridine (B92270) Derivatives

The oxidation of the nitrogen atom in a pyridine ring to form a pyridine N-oxide is a powerful strategy for modifying the chemical properties of the parent heterocycle. researchgate.net This transformation significantly alters the electron distribution within the aromatic ring, which is naturally electron-deficient. The N-oxide group, with its N⁺–O⁻ dipole, acts as an electron-donating group, thereby increasing the electron density of the ring, particularly at the 2- and 4-positions. researchgate.net This activation renders the pyridine N-oxide more susceptible to both electrophilic and nucleophilic substitution reactions compared to the corresponding pyridine. researchgate.netacs.org

Furthermore, the N-oxide functionality can serve as a directing group in metal-catalyzed C-H activation reactions. semanticscholar.org In recent years, pyridine N-oxides have gained prominence in photoredox catalysis, where they can act as hydrogen atom transfer (HAT) agents. semanticscholar.orgrsc.orgacs.orgacs.orgnih.gov Upon single-electron oxidation, they form highly reactive N-oxide radical cations that can abstract hydrogen atoms from C-H bonds, enabling a wide range of functionalization reactions such as alkylation, amination, and cyanation. acs.org The reactivity and selectivity of these processes can be fine-tuned by modifying the substituents on the pyridine N-oxide ring. acs.org

General Characteristics of Pyridine N-Oxide Derivatives in Organic Synthesis

Pyridine N-oxide derivatives are versatile and readily accessible reagents that serve multiple roles in organic synthesis. acs.org They are recognized as mild oxidants, Lewis basic organocatalysts, and ligands in metal complexes. semanticscholar.orgresearchgate.net The N-O bond in pyridine N-oxides is relatively weak and can undergo deoxygenation, a reaction that is often the final step in a synthetic sequence to regenerate the pyridine ring after it has been functionalized. acs.orgarkat-usa.org

These compounds can participate in a variety of transformations. For instance, they can be used as oxygen transfer reagents in oxidation reactions of alkynes to produce 1,2-dicarbonyls. organic-chemistry.org They also engage in cycloaddition reactions, acting as 1,3-dipoles, which is a useful method for their C-2 selective functionalization. semanticscholar.org The nucleophilic character of the oxygen atom allows them to activate organosilicon reagents, making them effective catalysts in various synthetic methodologies. researchgate.net Their ability to form complexes with a range of molecules, including metal salts and halogens, further expands their utility in synthetic and coordination chemistry. researchgate.net

Properties of 4-Pyridylcarbinol N-oxide

| Property | Value | Source |

| CAS Number | 22346-75-4 | calpaclab.comscbt.com |

| Molecular Formula | C6H7NO2 | calpaclab.comscbt.com |

| Molecular Weight | 125.13 g/mol | calpaclab.comscbt.comlabsolu.ca |

| Melting Point | 124-127 °C | scientificlabs.co.ukchemicalbook.comsigmaaldrich.com |

| Appearance | Crystals | sigmaaldrich.com |

| SMILES String | OCc1ccn+cc1 | scientificlabs.co.uksigmaaldrich.com |

| InChI Key | ZJGXPKKVSNSGRJ-UHFFFAOYSA-N | scientificlabs.co.uksigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

(1-oxidopyridin-1-ium-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-5-6-1-3-7(9)4-2-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGXPKKVSNSGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1CO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176879 | |

| Record name | 4-Pyridylmethanol N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22346-75-4 | |

| Record name | 4-Pyridinemethanol, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22346-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridylmethanol N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pyridylmethanol N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Pyridylcarbinol N Oxide

Direct Oxidation of 4-Pyridylcarbinol Precursors

The direct oxidation of the nitrogen atom in the pyridine (B92270) ring of 4-pyridylcarbinol presents a straightforward pathway to the desired N-oxide. This approach leverages various oxidizing agents to achieve the transformation efficiently.

Peroxide-Mediated Oxidation Routes

Hydrogen peroxide, often in the presence of a carboxylic acid like acetic acid, is a common reagent for the N-oxidation of pyridines. This method is widely applicable to a range of pyridine derivatives. The reaction typically proceeds by the formation of a peroxy acid in situ, which then acts as the oxygen transfer agent to the nitrogen atom of the pyridine ring. For the synthesis of 4-Pyridylcarbinol N-oxide, this would involve the direct treatment of 4-pyridylcarbinol with a hydrogen peroxide solution. Catalysts such as phosphotungstic acid can be employed to enhance the reaction's efficiency and yield.

| Reagent | Catalyst | Solvent | Temperature | Yield |

| Hydrogen Peroxide | Acetic Acid | - | Reflux | High |

| Hydrogen Peroxide | Phosphotungstic Acid | Water | 70-80°C | High |

Meta-Chloroperbenzoic Acid (MCPBA) Oxidation Strategies

Meta-Chloroperbenzoic acid (MCPBA) is a versatile and effective oxidizing agent for the synthesis of pyridine N-oxides. The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (B109758), at or below room temperature. The process is known for its high efficiency and the clean formation of the N-oxide product, with the main byproduct being meta-chlorobenzoic acid, which can be removed by a simple workup procedure. The oxidation of 4-pyridylcarbinol with MCPBA would be expected to proceed with high yield, similar to other substituted pyridines.

| Reagent | Solvent | Temperature | Reaction Time | Yield |

| MCPBA | Dichloromethane | 0-25°C | 24h | High |

Derivatization and Transformation from Related Pyridine N-Oxide Systems

An alternative synthetic strategy involves the modification of pre-existing pyridine N-oxide structures. This can be achieved through the functionalization of alkyl side chains or through molecular rearrangements.

Approaches via Alkylated Pyridine N-Oxides

This method utilizes readily available alkylated pyridine N-oxides, such as 4-picoline N-oxide, as the starting material. The alkyl group is then functionalized to introduce the desired carbinol moiety. A key transformation in this approach is the reaction of 4-picoline N-oxide with an acid anhydride (B1165640), such as acetic anhydride. This reaction, a variation of the Boekelheide rearrangement, results in the formation of 4-(acetoxymethyl)pyridine N-oxide. Subsequent hydrolysis of the acetate (B1210297) ester group yields the target compound, this compound.

| Starting Material | Reagent | Product | Subsequent Step |

| 4-Picoline N-oxide | Acetic Anhydride | 4-(Acetoxymethyl)pyridine N-oxide | Hydrolysis |

Rearrangement-Based Syntheses of Pyridylcarbinol Derivatives

The Boekelheide reaction is a notable rearrangement-based synthesis that can be used to produce pyridylcarbinol derivatives. wikipedia.org This reaction involves the treatment of an α-alkylpyridine N-oxide with an acylating agent, typically a carboxylic acid anhydride like acetic anhydride or trifluoroacetic anhydride. wikipedia.org The reaction proceeds through a dtic.mildtic.mil-sigmatropic rearrangement of an intermediate O-acylated N-oxide. wikipedia.org In the context of synthesizing 4-pyridylcarbinol, this specific rearrangement is not directly applicable as it pertains to α-substituted pyridines. However, the broader principle of rearrangement of N-oxides is a key concept in pyridine chemistry.

A related and highly relevant transformation is the reaction of 2-picoline-N-oxide with acetic anhydride, which yields 2-pyridinemethanol (B130429) acetate in significant yields. acs.org This reaction provides a valuable precedent for the functionalization of alkyl groups on the pyridine N-oxide ring. acs.org While not a direct synthesis of this compound, it demonstrates a robust method for introducing a hydroxymethyl group precursor onto the pyridine N-oxide scaffold.

| Starting Material | Reagent | Product | Yield |

| 2-Picoline-N-oxide | Acetic Anhydride | 2-Pyridinemethanol acetate | 78% acs.org |

Chemical Reactivity and Mechanistic Studies of 4 Pyridylcarbinol N Oxide

Deoxygenation Reactions of the N-Oxide Moiety

The removal of the oxygen atom from the N-oxide group is a crucial step to revert to the corresponding pyridine (B92270) derivative after the N-oxide has been used to direct other functionalizations. This transformation can be achieved through several methods, including photocatalytic and metal-mediated processes.

Photocatalysis offers a modern and efficient method for the deoxygenation of N-heterocyclic N-oxides under mild conditions, avoiding the need for harsh or sacrificial oxophilic reagents. chemrxiv.org Rhenium-based photocatalysts, in particular, have demonstrated high efficacy in these reactions. chemrxiv.orgrsc.org

In a notable study, the deoxygenation of 4-Pyridylcarbinol N-oxide was achieved with a 91% yield in just 30 minutes using a rhenium complex as the photocatalyst. chemrxiv.org This process is highly selective, leaving the primary alcohol group of the carbinol substituent untouched. chemrxiv.org The reaction rate is dramatically accelerated by the presence of water. chemrxiv.orgresearchgate.net The general mechanism involves the photoexcitation of the catalyst, which then engages in an electron transfer process to reduce the N-oxide.

Table 1: Photocatalytic Deoxygenation of Selected Pyridine N-Oxides with a Rhenium-Based Catalyst Reaction conditions: Pyridine N-oxide substrate (100 µmol), Rhenium photocatalyst (5 mol%), DIPEA (5.7 equiv.), CD3CN (0.5 mL), 20 °C. Data sourced from multiple studies for comparison.

| Substrate | Yield | Time to Max. Yield | Citation |

| This compound | 91% | 30 min | chemrxiv.org |

| Isonicotinic acid N-oxide | >98% | 1.3 h | chemrxiv.org |

| 4-(dimethylamino)pyridine N-oxide | >98% | >5 days | chemrxiv.org |

| 2-chloropyridine N-oxide | 97% | 30 min | chemrxiv.org |

A variety of transition metals can effectively catalyze the deoxygenation of pyridine N-oxides. mdpi.com Conventional methods often employ metals like iron or zinc. mdpi.com More sophisticated catalytic systems utilize palladium, molybdenum, or rhenium in conjunction with reagents such as triethylamine (B128534) or triphenylphosphine. mdpi.comorganic-chemistry.org

A palladium-catalyzed method using trialkylamines as transfer oxidants has proven to be a chemoselective route for the deoxygenation of pyridine N-oxide derivatives. organic-chemistry.org This reaction proceeds efficiently under either microwave or conventional heating, with optimal conditions typically involving a Pd(OAc)2 catalyst with a ferrocene-based diphosphine ligand like dppf in acetonitrile (B52724) (MeCN). organic-chemistry.org When this method was applied to pyridylcarbinols, the desired deoxygenated product was obtained, although minor byproducts such as the corresponding aldehyde (nicotinaldehyde) were sometimes observed. organic-chemistry.org This indicates a high degree of compatibility with the alcohol functional group but suggests a potential for minor side reactions under the catalytic conditions.

Table 2: Selected Transition Metal Systems for Deoxygenation of Pyridine N-Oxides

| Metal Catalyst System | Oxygen Acceptor/Reducing Agent | Key Features | Citation |

| [Pd(OAc)2]/dppf | Triethylamine | Chemoselective; tolerates diverse functional groups. | organic-chemistry.org |

| MoO2Cl2 | H2 | Effective for chemoselective hydrogenation of other groups. | mdpi.com |

| Zinc | N/A | A classical, stoichiometric method. | mdpi.comarkat-usa.org |

| Rhenium Complexes | Triphenylphosphine | Used in catalytic procedures. | mdpi.com |

The choice of solvent and other reaction parameters significantly impacts the rate and efficiency of deoxygenation. In palladium-catalyzed transfer oxidation, acetonitrile (MeCN) was identified as the optimal solvent. organic-chemistry.org In studies involving other catalyst systems, dichloromethane (B109758) has also been used, although it did not always lead to improved results. mdpi.com

For photocatalytic reductions, the addition of water has been shown to dramatically accelerate the reaction rate. chemrxiv.org Temperature is another critical factor. The palladium-catalyzed deoxygenation using triethylamine proceeds efficiently at temperatures between 140–160 °C, achievable with either microwave irradiation or conventional heating. organic-chemistry.org Control experiments confirm that the palladium catalyst, the phosphine (B1218219) ligand, and the amine base are all essential for the reaction to proceed. organic-chemistry.org

Electrophilic and Nucleophilic Reactions at the Pyridine Ring

The N-oxide group profoundly alters the reactivity of the pyridine ring towards substitution reactions. It activates the ring for both electrophilic and nucleophilic attack, primarily at the 2- and 4-positions, by modifying the electron distribution through resonance. youtube.combhu.ac.in

While the parent pyridine molecule is highly resistant to electrophilic aromatic substitution, the N-oxide derivative is much more reactive. bhu.ac.inlookchem.com The oxygen atom can donate electron density into the ring, increasing the electron density at the ortho (2, 6) and para (4) positions, thereby facilitating attack by electrophiles at these sites. bhu.ac.inquimicaorganica.org

Nitration: The nitration of pyridine N-oxide is a classic example of this enhanced reactivity. The reaction is typically carried out using a mixture of fuming nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) at elevated temperatures (e.g., 125-130°C) to yield 4-nitropyridine-N-oxide. bhu.ac.inoc-praktikum.de The N-oxide functionality directs the incoming nitro group to the 4-position. bhu.ac.in Subsequent deoxygenation of the N-oxide provides a reliable route to 4-nitropyridine, a compound not easily accessible by direct nitration of pyridine. bhu.ac.inlookchem.com

Table 3: Typical Conditions for Nitration of Pyridine N-Oxide

| Reagents | Temperature | Reaction Time | Product | Citation |

| Fuming HNO3, conc. H2SO4 | 125-130 °C | 3 hours | 4-Nitropyridine-N-oxide | oc-praktikum.de |

Halogenation: Halogenation of pyridine N-oxides can also be achieved. Deoxyhalogenation reactions, for instance, can introduce a halogen at the 2- or 4-position. wikipedia.org This typically involves activating the N-oxide with a strong electrophile (e.g., POCl3, SO2Cl2, or oxalyl halides), which makes the ring susceptible to attack by a halide anion. chemtube3d.comresearchgate.net This strategy provides practical access to various 2-halo-substituted pyridines, which are important pharmaceutical intermediates. researchgate.net

The N-oxide group also facilitates nucleophilic substitution, particularly at the C2 and C4 positions. youtube.comscripps.edu The reaction often proceeds through an initial attack of an electrophile on the N-oxide oxygen, which activates the ring for a subsequent addition of a nucleophile. scripps.edu

Amination: The conversion of pyridine N-oxides into their corresponding 2-aminopyridyl derivatives is a well-established transformation. researchgate.net A common method involves activating the N-oxide with an agent like tosyl anhydride (B1165640) (Ts2O) or tosyl chloride (TsCl), making the ortho-carbon (C2) more reactive towards an amine nucleophile, such as tert-butylamine. researchgate.net This provides a general and efficient pathway for the amination of pyridines that are unsubstituted at the 2-position. researchgate.net

Arylation Reactions of Pyridine N-Oxides

The arylation of pyridine N-oxides is a significant transformation for creating C-C bonds, leading to the synthesis of 2-arylpyridines. Various catalytic systems have been developed to achieve this, with mechanistic studies revealing complex pathways.

Palladium-catalyzed direct arylation has been a subject of detailed mechanistic investigation. It was initially proposed that a phosphine-ligated arylpalladium acetate (B1210297) complex reacts directly with the pyridine N-oxide. However, further studies provide strong evidence against this direct pathway. berkeley.edunih.gov Instead, data suggest a cooperative catalysis mechanism involving two distinct palladium centers. berkeley.edunih.gov The reaction is believed to be initiated by a cyclometalated palladium complex, which is generated from the decomposition of the primary arylpalladium complex. berkeley.edunih.gov This cyclometalated species is responsible for the rate-determining C-H bond cleavage of the pyridine N-oxide. berkeley.edu The resulting heteroarylpalladium complex then transfers the heteroaryl group to the primary arylpalladium complex, from which C-C bond formation occurs. berkeley.edunih.gov This mechanism represents a case where C-H activation and functionalization occur at two different metal centers. berkeley.edunih.gov

Beyond palladium, other metals and even metal-free conditions have been employed for arylating pyridine N-oxides. Copper-catalyzed direct C-H arylation using arylboronic esters has been developed as an effective method. rsc.org This approach allows for a one-pot synthesis of 2-arylpyridines with an inexpensive catalytic system. rsc.org Additionally, metal-free methods have been explored, such as the arylation through in situ diazotization of anilines. acs.org This process involves the generation of an aryl radical species that undergoes a regioselective addition to the pyridine N-oxide. acs.org

| Method | Catalyst/Reagent | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Palladium-Catalyzed Direct Arylation | Pd(OAc)₂ / P(tBu)₃ | Cooperative catalysis between two distinct palladium centers; C-H activation at a cyclometalated complex. | berkeley.edunih.gov |

| Copper-Catalyzed Direct Arylation | Copper catalyst / Arylboronic esters | One-pot synthesis using an inexpensive catalytic system. | rsc.org |

| Metal-Free Arylation | In situ generated Aryldiazonium salt | Regioselective addition of an aryl radical to the N-oxide. | acs.org |

Transformations Involving the Hydroxymethyl Functional Group

The hydroxymethyl group in this compound is a key site for further chemical transformations, including acyl transfer and oxidation reactions.

Acyl Transfer Reactions and Esterification Pathways

The formation of pyridylcarbinols and their esters can be achieved through the Boekelheide reaction, a notable rearrangement of α-alkylpyridine N-oxides. google.comwikipedia.org This reaction is typically carried out with a carboxylic acid anhydride, such as acetic anhydride or trifluoroacetic anhydride (TFAA). google.comwikipedia.org The mechanism involves an initial acyl transfer from the anhydride to the N-oxide oxygen. wikipedia.org This is followed by deprotonation of the α-methyl carbon and a subsequent [3.3]-sigmatropic rearrangement to form an acylated methylpyridine intermediate. wikipedia.org Hydrolysis of this ester intermediate yields the final hydroxymethylpyridine product. wikipedia.org The reaction can be controlled to isolate the ester, which is a key intermediate in the pathway to the carbinol. google.com This process illustrates a fundamental acyl transfer pathway relevant to the synthesis and reactivity of pyridylcarbinol derivatives.

Electrocatalytic Oxidation Studies of Related Pyridyl Carbinols

The hydroxymethyl group of pyridyl carbinols can be oxidized to the corresponding aldehyde or carboxylic acid. Electrocatalytic methods offer a controlled and efficient means to achieve this transformation. Research has demonstrated the TEMPO-mediated electrooxidation of pyridyl carbinol. researchgate.net In one study, palladium nanoparticles decorated on carbon nanospheres derived from Areca catechu were used as the catalyst on a carbon fiber paper electrode. researchgate.net This modified electrode showed strong electrocatalytic activity for the oxidation of pyridyl carbinol in an aqueous acidic medium. researchgate.net The process represents a facile, selective, and economical method for the electrochemical oxidation of this class of compounds. researchgate.net

Selective Derivatization Reactions of this compound

The pyridine N-oxide scaffold allows for selective derivatization at the carbon atoms of the ring through halogenation and alkylation reactions.

Formation of Halogenated Derivatives

The presence of the N-oxide group facilitates nucleophilic substitution on the pyridine ring, which is otherwise electron-rich. A common strategy for halogenation is deoxygenative nucleophilic halogenation. researchgate.net This method involves activating the N-oxide oxygen with a strong electrophile, such as oxalyl bromide or phosphoryl chloride. wikipedia.orgresearchgate.net This activation enables the addition of a halide anion, typically at the C2 or C4 position. scripps.edu A subsequent elimination step, often assisted by a base, affords the 2-halo-substituted pyridine. researchgate.net This approach provides practical access to 2-halo-substituted pyridines, which are valuable synthetic intermediates. researchgate.net

Alkylation Reactions Utilizing the N-Oxide Series

The C2-alkylation of pyridine N-oxides can be achieved with excellent regioselectivity through various modern synthetic methods. One approach is a reductive alkylation using Wittig reagents, which converts a range of pyridine N-oxides into C2-alkylated pyridines with high site selectivity. nih.gov Another method involves a transition-metal-free, base-promoted deborylative alkylation using 1,1-diborylalkanes as the alkyl source. nih.govthieme-connect.com This reaction also proceeds with excellent regioselectivity for the C2 position. nih.govthieme-connect.com Furthermore, photoredox catalysis has been developed for the direct C2-alkylation of pyridine N-oxides under mild conditions, a process that is compatible with many functional groups and is believed to proceed through a radical intermediate. acs.org

| Method | Alkylating Agent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Reductive Alkylation | Wittig Reagents | - | Excellent site selectivity and functional group compatibility. | nih.gov |

| Deborylative Alkylation | 1,1-Diborylalkanes | Base-promoted, transition-metal-free | Excellent regioselectivity. | nih.govthieme-connect.com |

| Photoredox Catalysis | Various (e.g., alkyltrifluoroborates) | Visible light | Mild conditions, proceeds via radical intermediate. | acs.org |

Coordination Chemistry and Complexation Behavior of 4 Pyridylcarbinol N Oxide

Ligand Properties and Donor Capabilities of Pyridine (B92270) N-Oxides

Pyridine N-oxides, including 4-Pyridylcarbinol N-oxide, are a class of heterocyclic compounds that function as versatile ligands in coordination chemistry. Their primary donor site is the oxygen atom of the N-oxide group. This oxygen atom acts as a Lewis base, donating its lone pair of electrons to a metal center.

Key properties include:

Donor Atom: Coordination to metal ions occurs exclusively through the exocyclic oxygen atom. wikipedia.org This is due to the oxygen being the site of highest electron density, making it a strong Lewis base.

Basicity: Pyridine N-oxides are considered weakly basic ligands. For instance, the conjugate acid of the parent pyridine N-oxide has a pKa of approximately 0.79. wikipedia.org The electronic nature of substituents on the pyridine ring can modulate this basicity. The hydroxymethyl group in this compound is weakly electron-donating, which may slightly increase the basicity of the N-oxide oxygen compared to the unsubstituted parent ligand.

Bonding Mode: As a ligand, this compound typically acts as a monodentate linker through its N-oxide oxygen. However, it can also function as a bridging ligand, connecting two metal centers. This bridging can occur through the single oxygen atom, forming M-O-M linkages.

Steric Profile: The presence of the carbinol (hydroxymethyl) group at the 4-position provides additional functionality without imposing significant steric hindrance around the primary coordination site (the N-oxide oxygen). This allows for the formation of high-coordination number complexes, such as octahedral geometries. wikipedia.org

Hydrogen Bonding: A crucial feature of this compound is the hydroxymethyl group (-CH₂OH). This group can act as both a hydrogen bond donor (via the -OH proton) and acceptor (via the oxygen lone pairs), facilitating the formation of extended supramolecular networks and influencing the crystal packing of its metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol, methanol, or acetonitrile (B52724). The resulting complexes can be characterized by a variety of techniques to determine their structure, bonding, and physicochemical properties.

Common Characterization Techniques:

Infrared (IR) Spectroscopy: Coordination of the N-oxide oxygen to a metal center leads to a characteristic shift in the N-O stretching vibration frequency (ν(N-O)). This band, typically found around 1200-1300 cm⁻¹ in the free ligand, shifts to a lower frequency upon complexation due to the weakening of the N-O bond.

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

Magnetic Susceptibility Measurements: Determines the magnetic properties of the complex, indicating the spin state of the metal ion (e.g., high-spin or low-spin). Complexes of pyridine N-oxides are generally high-spin. wikipedia.org

Electronic Spectroscopy (UV-Vis): Provides information about the electronic transitions within the complex, helping to elucidate the coordination environment of the metal ion.

This compound forms stable complexes with a wide range of first- and second-row transition metals. Particularly common are octahedral complexes with divalent metal ions like Mn(II), Fe(II), Co(II), and Ni(II), often with a general formula of [M(L)₆]²⁺ where L is the pyridine N-oxide ligand. wikipedia.org

While specific studies on this compound are not extensively detailed in the literature, its behavior can be inferred from closely related 4-substituted pyridine N-oxide complexes. For instance, the synthesis of diisothiocyanatotetrakis(4-methylpyridine N-oxide)cobalt(II) results in a distorted trans-CoN₂O₄ octahedron. nih.gov Similarly, reactions involving manganese(II) acetate (B1210297) and pyridine N-oxides in the presence of other ligands can lead to polymeric structures with bridging N-oxide groups. epa.govresearchgate.net Copper(II) acetate has been shown to form mononuclear or dinuclear "paddle wheel" carboxylate complexes with monodentate pyridine N-oxide ligands. epa.govresearchgate.net It is expected that this compound would form analogous complexes, with the added possibility of intermolecular hydrogen bonding influencing the final structure.

Table 1: Representative Transition Metal Complexes of Substituted Pyridine N-Oxides and Their Properties

| Complex Formula | Metal Ion | Geometry | Key Findings |

| [Ni(ONC₅H₅)₆]²⁺ | Ni(II) | Octahedral | A common example of a homoleptic pyridine N-oxide complex. wikipedia.org |

| Co(NCS)₂(4-methylpyridine N-oxide)₄ | Co(II) | Distorted Octahedral | Features trans-CoN₂O₄ coordination with terminally N-bonded thiocyanate (B1210189) anions. nih.gov |

| [Cu₂(OBz)₄(pyO)₂] (OBz = benzoate) | Cu(II) | Dinuclear Paddle Wheel | Pyridine N-oxide (pyO) acts as a monodentate ligand in the axial positions. epa.govresearchgate.net |

| [Fe₃(PyTrz)₈(H₂O)₄]⁶⁺ (PyTrz = 4-(2-pyridyl)-1,2,4-triazole) | Fe(II) | Trinuclear, Distorted Octahedral | Demonstrates the formation of polynuclear complexes with related pyridyl ligands. researchgate.net |

Lanthanide ions, being hard Lewis acids, exhibit a strong affinity for the hard oxygen donor of the N-oxide group. Research on adducts of lanthanide perchlorates with 4-nitro- and 4-chloro-pyridine-N-oxides has shown the formation of complexes with high coordination numbers, typically seven or eight. ias.ac.in The stoichiometry of these complexes, such as Ln(L)₈(ClO₄)₃ and Ln(L)₇(ClO₄)₃, is dependent on the specific lanthanide ion and the steric and electronic properties of the ligand. ias.ac.in

For these lanthanide complexes, characterization data reveals key insights:

Conductivity Measurements: Molar conductance data in non-coordinating solvents like acetonitrile indicate that the perchlorate (B79767) anions are not coordinated to the metal ion, suggesting they are present as counter-ions. ias.ac.in

Infrared Spectroscopy: A significant negative shift in the ν(N-O) band confirms coordination through the N-oxide oxygen. The magnitude of this shift can correlate with the strength of the metal-ligand bond. ias.ac.in

NMR Spectroscopy: Proton NMR spectra of the diamagnetic La(III) complexes show a downfield shift of the ring proton signals upon coordination, consistent with the deshielding effect of the ligand binding to a positive metal center.

While no specific complexes of this compound with Europium(III), Thorium(IV), or Molybdenum(V) are prominently reported, the principles established with other 4-substituted pyridine N-oxides are directly applicable. The synthesis would likely yield complexes where the lanthanide or actinide ion is coordinated by multiple this compound ligands. The hydroxymethyl group would likely play a significant role in the secondary coordination sphere through hydrogen bonding with counter-ions or solvent molecules.

Table 2: Stoichiometry of Lanthanide Perchlorate Complexes with 4-Substituted Pyridine N-Oxides

| Ligand (L) | Lanthanide Ion (Ln) | Complex Formula | Reference |

| 4-Nitro-Pyridine N-Oxide | La, Pr, Nd, Gd | Ln₂(L)₁₅(ClO₄)₆ | ias.ac.in |

| 4-Nitro-Pyridine N-Oxide | Tb | Tb(L)₇(ClO₄)₃ | ias.ac.in |

| 4-Chloro-Pyridine N-Oxide | La, Pr, Nd, Tb, Dy, Ho, Yb | Ln(L)₈(ClO₄)₃ | ias.ac.in |

| 4-Chloro-Pyridine N-Oxide | Sm, Gd | Ln(L)₇(ClO₄)₃ | ias.ac.in |

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound makes it an attractive building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The N-oxide group provides a robust coordination site for linking to metal nodes, while the hydroxymethyl group can direct the assembly of the resulting framework through hydrogen bonding or act as a functional site within the pores.

Pyridine N-oxides and related pyridyl alcohols have been successfully used to create coordination polymers. epa.govuniversityofgalway.ie For example, manganese(II) acetate reacts with pyridine N-oxide in the presence of aromatic carboxylic acids to form polymeric complexes featuring both bridging carboxylates and bridging N-oxide ligands. epa.govresearchgate.net These structures often form 1D chains or 2D layers.

The incorporation of a secondary functional group, like the carbinol in this compound, is a key strategy in designing functional MOFs. This approach allows for:

Structural Diversity: The directionality of hydrogen bonds from the -CH₂OH group can lead to novel network topologies that might not be accessible with simpler monodentate ligands.

Post-Synthetic Modification: The hydroxyl group provides a reactive handle for post-synthetic modification, allowing the properties of the MOF to be tuned after its initial construction.

Enhanced Functionality: The presence of polar hydroxyl groups within the pores of a MOF can enhance its affinity for specific guest molecules, potentially leading to applications in selective gas sorption or sensing.

Although specific MOFs constructed from this compound are not widely documented, its potential is evident from studies on similar systems. For instance, MOFs based on divalent metals and 1,4-benzenedicarboxylate have been successfully synthesized using bidentate pyridine-N-oxide co-ligands, demonstrating the compatibility of the N-oxide functional group within these frameworks. researchgate.net

Mechanisms of Complexation-Facilitated Reactions

The coordination of this compound to a metal center can significantly alter its reactivity and facilitate various chemical transformations. The N-oxide moiety can participate in reactions either as a ligand that modifies the catalytic activity of a metal center or as a reactant whose transformation is promoted by coordination.

One important mechanism is complexation-facilitated reduction . A study on the reduction of various aromatic N-oxides by an Fe(II)-tiron complex showed that the reaction is significantly accelerated by the formation of an inner-sphere complex between the iron center and the substrate. researchgate.net For N-oxides with side chains capable of chelation, this facilitation is even more pronounced. The coordination of the N-oxide to the metal center facilitates electron transfer, leading to the deoxygenation of the ligand. researchgate.net This suggests that metal complexes of this compound could play a role in redox reactions.

Another area is catalysis . Pyridine N-oxides are used as catalysts in various organic transformations, often involving the activation of Lewis acids. mdpi.com When coordinated to a transition metal, they can act as ancillary ligands that tune the electronic and steric properties of the metal's active site. For example, palladium-catalyzed direct arylation of pyridine N-oxide has been shown to proceed through a mechanism where the N-oxide coordinates to the palladium center, facilitating C-H activation. nih.gov The complexation event is the rate-determining step, highlighting the crucial role of coordination in the catalytic cycle. nih.gov The catalytic activity of such systems can be influenced by the electronic properties of the pyridine N-oxide ligand. researchgate.net

Biological and Metabolic Pathways of Pyridylcarbinol N Oxide Metabolites

Role in Detoxification Pathways of Endogenous and Xenobiotic Compounds

The formation of N-oxide metabolites is a significant pathway in the metabolism of compounds containing tertiary nitrogen, often serving as a method of detoxification. hyphadiscovery.com This process can render toxic tertiary amines into less harmful N-oxides, which are more polar and thus more easily excreted from the body. nih.gov

A prominent example of this detoxification role is seen in the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a potent lung carcinogen found in tobacco products. nih.govresearchgate.net The metabolic process of pyridine (B92270) N-oxidation converts NNK and its major metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), into their respective N-oxide forms, NNK-N-oxide and NNAL-N-oxide. nih.gov These N-oxide metabolites are considered detoxification products and are subsequently excreted in the urine of rodents and primates. nih.gov However, studies in humans have shown that pyridine N-oxidation represents a relatively minor detoxification pathway for NNK and NNAL. nih.gov

The N-oxide group's high polarity and ability to form strong hydrogen bonds generally increase the water solubility of molecules, which can decrease their permeability across biological membranes and facilitate their elimination. nih.govacs.org This characteristic is fundamental to its role in the detoxification of xenobiotics.

Biotransformation Processes by Enzymatic Systems

The biotransformation of pyridylcarbinol N-oxides is predominantly mediated by sophisticated enzymatic systems located within the body, primarily in the liver. These enzymes are responsible for both the creation (N-oxidation) and the breakdown (reduction) of the N-oxide functional group, playing a pivotal role in the compound's ultimate biological activity and clearance.

The Cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including the N-oxidation of pyridine compounds. hyphadiscovery.comnih.govacs.org These enzymes catalyze oxidation reactions by utilizing an oxygen atom from molecular oxygen and electrons from NADPH to oxidize a substrate. nih.govacs.org The formation of N-oxides from tertiary amines is a common metabolic pathway mediated by CYP450 enzymes, alongside flavin-containing monooxygenases (FMOs). hyphadiscovery.com

Conversely, CYP450 enzymes are also capable of catalyzing the reduction of N-oxides back to their parent tertiary amines. nih.govnih.gov This reductive metabolism can occur under anaerobic or hypoxic conditions. nih.gov Research has demonstrated that the reduction of some N-oxides can proceed non-enzymatically, catalyzed by the heme group of cytochrome P450 in the presence of a reduced flavin. nih.gov This interconversion between a parent drug and its N-oxide metabolite can have significant pharmacological implications, potentially altering tissue distribution and effect. hyphadiscovery.com For instance, nitric oxide (NO) can bind to the heme moiety of CYP enzymes, leading to the inhibition of certain CYP-dependent metabolic pathways. nih.gov

Table 1: Role of Cytochrome P450 in N-Oxide Metabolism

| Metabolic Process | Role of CYP450 | Cofactors/Conditions | Outcome |

|---|---|---|---|

| N-Oxidation | Catalyzes the addition of an oxygen atom to the nitrogen of a pyridine ring. | NADPH, O₂ | Formation of the N-oxide metabolite. |

| N-Oxide Reduction | Catalyzes the removal of the oxygen atom from the N-oxide group. | Anaerobic/hypoxic conditions, reduced flavins | Reversion to the parent amine/pyridine compound. |

The diverse community of microorganisms residing in the gut, known as the intestinal microbiota, plays a crucial role in the metabolism of many xenobiotics. nih.gov The gut microbiota is capable of a wide range of biotransformations, with reductive and hydrolytic reactions being particularly important. nih.gov This includes the reduction of N-oxide prodrugs. nih.gov

Identification and Quantification as Biomarkers in Biological Fluids

Metabolites of xenobiotics, such as pyridylcarbinol N-oxides, that can be measured in biological fluids like urine or blood serve as valuable biomarkers of exposure. cdc.gov A biomarker of exposure is defined as a chemical, its metabolite, or the product of an interaction between a chemical and a biological molecule, which is measured in a bodily compartment. cdc.gov These biomarkers are crucial in occupational and environmental health for assessing exposure through all routes and accounting for individual metabolic differences. cdc.gov

The quantification of N-oxide metabolites is a key component of exposure assessment for certain xenobiotics. A significant application is in monitoring human exposure to the tobacco-specific carcinogen NNK. nih.gov As pyridine N-oxidation is a detoxification pathway for NNK, its metabolite, NNAL-N-oxide, can be detected and quantified in human urine. nih.gov

Methodologies have been developed specifically to analyze urine for NNAL-N-oxide to assess the metabolic detoxification of NNK in smokers and users of smokeless tobacco. nih.gov In studies of smokers' urine, levels of NNAL-N-oxide have been found to range from 0.06 to 1.4 pmol/mg creatinine. nih.gov For users of smokeless tobacco, the levels ranged from 0.02 to 1.2 pmol/mg creatinine. nih.gov The presence of these metabolites provides a direct measure of the body's processing of the parent carcinogen, offering insights into individual detoxification capacity and exposure levels. nih.gov This approach allows for the identification of early biomarkers linked to chemical exposure. nih.gov

Table 2: NNAL-N-oxide Levels in Urine as an Exposure Biomarker

| Population Group | Range of NNAL-N-oxide (pmol/mg creatinine) | Mean ± SD (pmol/mg creatinine) |

|---|---|---|

| Smokers | 0.06 - 1.4 | 0.53 ± 0.36 |

Data sourced from a study on pyridine-N-oxide metabolites of NNK. nih.gov

Implications of Metabolic Pathways for Prodrug Design (for related N-oxides)

The metabolic pathways of N-oxides, particularly their reduction back to the parent amine, hold significant implications for the design of prodrugs. nih.govacs.org A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. The N-oxide functional group can be incorporated into a drug's structure to create a prodrug with improved properties, such as increased water solubility or altered membrane permeability. nih.govacs.org

This strategy is particularly appealing for cancer therapy. acs.org Highly cytotoxic compounds can be "caged" as less active N-oxide prodrugs. acs.org These prodrugs can then be selectively activated at the tumor site, which is often characterized by hypoxic (low oxygen) conditions that favor reductive metabolism. nih.gov Many heteroaromatic N-oxides are reduced enzymatically in vivo and are being explored as hypoxia-activated prodrugs. nih.gov For instance, tricyclic antidepressants like imipramine (B1671792) and amitriptyline (B1667244) are metabolized to their N-oxides, which are also considered prodrugs that can be reduced back to the active tertiary amines. nih.govacs.org This reversible metabolism highlights the dynamic nature of N-oxide biotransformation and its utility in therapeutic design. hyphadiscovery.com

Advanced Analytical Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic Methods

Spectroscopy provides fundamental insights into the molecular structure and bonding of 4-Pyridylcarbinol N-oxide by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its distinct structural features: the hydroxyl group (-OH), the pyridine (B92270) N-oxide ring, and the methylene bridge (-CH₂-).

The N-O stretching vibration in pyridine N-oxides is a key diagnostic peak. In the free ligand, this absorption is typically observed around 1243 cm⁻¹. The presence of the hydroxymethyl substituent and intermolecular interactions can influence the precise position of this band. The hydroxyl group gives rise to a strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching mode, often broadened due to hydrogen bonding. The C-O stretching vibration of the primary alcohol is expected in the 1050-1000 cm⁻¹ range. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations of the pyridine moiety are typically found in the 1600-1400 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3400 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |

| C-H Stretch | Methylene (-CH₂-) | 2950 - 2850 | Medium |

| C=C, C=N Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| N-O Stretch | N-Oxide | ~1240 | Strong |

| C-O Stretch | Primary Alcohol | 1050 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorptions arising from π→π* and n→π* electronic transitions associated with the pyridine N-oxide ring. The N-oxide group and the hydroxymethyl substituent influence the energies of these transitions compared to unsubstituted pyridine.

The position of the absorption maxima (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism. Polar, protic solvents like methanol or water can form hydrogen bonds with the N-oxide oxygen and the hydroxyl group. This stabilization of the ground state and non-bonding orbitals (n) typically leads to a hypsochromic (blue) shift in the n→π* transition, meaning the absorption moves to a shorter wavelength. The π→π* transitions are also affected, though often to a different extent. The relationship between the absorption frequency and solvent properties can be analyzed using linear free-energy relationships, such as the Kamlet-Taft equation, which considers solvent polarity, hydrogen-bond donor acidity (α), and hydrogen-bond acceptor basicity (β).

Interactive Table: Expected UV-Vis Absorption Shifts of this compound in Different Solvents

| Solvent | Solvent Type | Expected Transition | Expected Shift Direction (vs. Non-polar) | Rationale |

| Hexane | Non-polar, Aprotic | n→π | Reference | Minimal solvent-solute interaction |

| Methanol | Polar, Protic | n→π | Hypsochromic (Blue Shift) | H-bonding stabilizes the non-bonding orbital, increasing the transition energy |

| Acetonitrile (B52724) | Polar, Aprotic | n→π | Slight Hypsochromic Shift | Dipole-dipole interactions stabilize the ground state |

| Toluene | Aromatic | π→π | Bathochromic (Red Shift) | Potential π-π stacking interactions can lower the energy of the π* orbital |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive technique for structural elucidation in organic chemistry. The ¹H NMR spectrum of this compound provides precise information about the chemical environment, number, and connectivity of protons in the molecule.

The spectrum is expected to show three distinct sets of signals:

Aromatic Protons : The protons on the pyridine N-oxide ring (H-2, H-6 and H-3, H-5) form an AA'BB' spin system, which often appears as two distinct doublets. The N-oxide group is electron-donating through resonance but electron-withdrawing through induction, affecting the chemical shifts of the ring protons. Protons at the 2- and 6-positions are typically shifted downfield compared to those at the 3- and 5-positions. For comparison, the aromatic protons in 4-methylpyridine N-oxide appear at δ 8.13 and 7.12 ppm.

Methylene Protons : The two protons of the hydroxymethyl group (-CH₂OH) are chemically equivalent and are expected to appear as a singlet. Their chemical shift would be influenced by the adjacent aromatic ring and the hydroxyl group, typically in the range of δ 4.5-5.0 ppm.

Hydroxyl Proton : The proton of the -OH group usually appears as a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | Aromatic | ~8.2 | Doublet | 2H |

| H-3, H-5 | Aromatic | ~7.3 | Doublet | 2H |

| -CH₂- | Methylene | ~4.7 | Singlet | 2H |

| -OH | Hydroxyl | Variable (e.g., 2-5) | Broad Singlet | 1H |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical (electronic) state of atoms within the top few nanometers of a material. For this compound, XPS is particularly useful for confirming the presence and chemical state of nitrogen and oxygen.

The high-resolution N1s spectrum would be of primary interest. The binding energy of the N1s core electron is highly sensitive to the chemical environment of the nitrogen atom. The N-O bond in the pyridine N-oxide functionality results in a positive charge on the nitrogen atom, leading to a characteristic shift in its N1s binding energy to a higher value compared to unoxidized pyridinic nitrogen. Studies on related materials have identified the binding energy for pyridine N-oxide species to be approximately 403 eV. This allows for clear differentiation from other nitrogen species like pyridinic-N (~398.5 eV) or pyrrolic-N.

Interactive Table: Characteristic N1s Binding Energies for Nitrogen Species

| Nitrogen Species | Typical Binding Energy (eV) |

| Pyridine N-oxide | ~403 |

| Graphitic Nitrogen | ~401 |

| Pyrrolic Nitrogen | ~400 |

| Pyridinic Nitrogen | ~398.5 |

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. It is an ideal method for assessing the purity of a this compound sample and confirming its identity.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column (e.g., an HP-5ms column) before entering the mass spectrometer. The retention time from the GC provides a characteristic identifier for the compound under specific analytical conditions. In the mass spectrometer, the molecule is typically ionized by electron ionization (EI), causing it to form a molecular ion (M⁺•) and a series of fragment ions.

For this compound (C₆H₇NO₂), the molecular weight is 125.13 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 125. The fragmentation pattern would provide structural confirmation. Plausible fragmentation pathways include the loss of the N-oxide oxygen atom ([M-16]⁺•), loss of the hydroxyl group ([M-17]⁺), or loss of the entire hydroxymethyl group ([M-31]⁺). The resulting fragmentation pattern serves as a chemical "fingerprint" for identification, which can be compared against spectral libraries like the NIST Standard Reference Database.

Interactive Table: Expected Mass Spectrometry Data for this compound

| Ion | Proposed Structure / Loss | Expected m/z |

| [M]⁺• | Molecular Ion (C₆H₇NO₂⁺•) | 125 |

| [M-16]⁺• | Loss of Oxygen (C₆H₇NO⁺•) | 109 |

| [M-17]⁺ | Loss of •OH (C₆H₆NO⁺) | 108 |

| [M-31]⁺ | Loss of •CH₂OH (C₅H₄NO⁺) | 94 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. This technique distinguishes the compound from others with the same nominal mass by determining the exact mass to several decimal places, which is directly related to its elemental composition.

For this compound, with a molecular formula of C₆H₇NO₂, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass is then compared to the theoretical value. A low mass error, usually in the range of parts per million (ppm), provides strong evidence for the correct elemental formula. The exact mass of this compound is reported as 125.047678466 Da. nih.gov

Table 1: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | nih.gov |

| Theoretical Exact Mass | 125.047678466 Da | nih.gov |

| Monoisotopic Mass | 125.047678466 Da | nih.gov |

This high level of mass accuracy is critical in metabolic studies, impurity profiling, and degradation product analysis, where it allows for the confident identification of unknown compounds related to this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and elucidate its chemical bonds.

The fragmentation of pyridine N-oxides is well-characterized. researchgate.netresearchgate.netnih.govnih.gov A common and diagnostic fragmentation pathway for protonated N-oxides is the neutral loss of an oxygen atom ([M+H - 16]⁺). researchgate.netnih.gov Another typical fragmentation involves the loss of a hydroxyl radical ([M+H - 17]⁺), which is a characteristic pathway for many N-oxides. researchgate.netresearchgate.net

For this compound, the MS/MS spectrum would be expected to show specific fragmentation patterns originating from its structure:

Loss of Oxygen: A prominent peak corresponding to the loss of the N-oxide oxygen atom.

Loss of Hydroxymethyl Group: Fragmentation involving the cleavage of the bond between the pyridine ring and the carbinol group.

Ring Fragmentation: Cleavage of the pyridine ring itself, leading to smaller charged fragments.

These fragmentation pathways, when analyzed, create a unique fingerprint that confirms the presence of the N-oxide functionality, the hydroxymethyl substituent, and the pyridine core.

Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity assessment of this compound. Due to the compound's polar nature, arising from the N-oxide and hydroxyl functional groups, reversed-phase (RP) HPLC methods can be challenging. Pyridine N-oxides are known to be very polar and may exhibit poor retention on standard C18 columns with highly aqueous mobile phases, often eluting near the solvent front. chromforum.org

To achieve adequate retention and separation, several strategies can be employed:

Column Selection: Using a more polar reversed-phase column (e.g., a polar-embedded or polar-endcapped C18) or switching to an alternative chromatography mode like Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective. chromforum.org HILIC is particularly well-suited for highly polar compounds.

Mobile Phase Modification: Adjusting the pH of the mobile phase can influence the ionization state of the molecule and improve retention and peak shape. chromforum.org For pyridine N-oxides, using a mobile phase with a pH above 8 may be necessary for good retention on a reversed-phase column. chromforum.org

Detection: Ultraviolet (UV) detection is commonly used, as the pyridine ring is a chromophore. The selection of an appropriate wavelength is crucial for sensitivity and selectivity. ptfarm.pl

HPLC methods, once developed and validated, allow for the precise quantification of this compound in various matrices and the determination of its purity by separating it from starting materials, by-products, and degradation products. ptfarm.plnih.gov

Table 2: Representative HPLC Method Parameters for Polar Pyridine Derivatives

| Parameter | Condition | Rationale |

| Column | HILIC or Polar-Embedded RP-C18 | To increase retention of the polar analyte. chromforum.org |

| Mobile Phase A | Water with buffer (e.g., formate, acetate) | Aqueous component for RP or HILIC. |

| Mobile Phase B | Acetonitrile with buffer | Organic component for elution. |

| Detection | UV Spectrophotometry (e.g., ~225-285 nm) | The pyridine ring provides UV absorbance for detection. ptfarm.pl |

| pH Control | Buffered mobile phase (e.g., pH > 8 for RP) | To ensure consistent ionization and improve peak shape. chromforum.org |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. This compound, being a polar and relatively non-volatile solid with a high melting point, is not directly suitable for GC analysis. Direct injection would likely lead to thermal decomposition in the hot injector port and poor chromatographic performance.

For GC analysis to be feasible, derivatization is typically required. The hydroxyl group can be converted into a less polar, more volatile ether or ester derivative (e.g., through silylation with reagents like BSTFA or acylation). This process reduces the polarity and increases the volatility of the analyte, allowing it to be analyzed by GC. However, the N-oxide group itself can be thermally labile, which may still pose a challenge. Given these complexities, HPLC is generally the more straightforward and preferred method for the analysis of this compound. chromforum.org

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a crystallographic study would reveal:

The planarity of the pyridine N-oxide ring.

The conformation of the hydroxymethyl (-CH₂OH) substituent relative to the ring.

The nature of intermolecular hydrogen bonds, which are expected to be significant due to the presence of the hydroxyl group (a hydrogen bond donor) and the N-oxide oxygen (a strong hydrogen bond acceptor). These interactions dictate the crystal packing and influence the compound's physical properties.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques like Cyclic Voltammetry (CV) are used to investigate the redox properties of a compound, providing information about its oxidation and reduction potentials. Pyridine N-oxides are electrochemically active. The N-oxide group can be reduced, and the pyridine ring can undergo oxidation at certain potentials.

A cyclic voltammetry study of this compound would involve scanning a potential range and observing the resulting current. This can reveal:

Reduction Potential: The potential at which the N-oxide group is reduced back to the corresponding pyridine.

Oxidation Potential: The potential at which the molecule is oxidized. The presence of the electron-donating hydroxymethyl group and the electron-withdrawing N-oxide group would influence this potential.

Electrochemical Reversibility: Whether the redox processes are reversible or irreversible, which gives insight into the stability of the generated radical ions or other intermediates.

Studies on the oxidation of the related compound 4-(hydroxymethyl) pyridine have been performed, indicating the electrochemical activity of this structural motif. researchgate.net Furthermore, pyridine N-oxide has been investigated as an electron transfer relay in photoelectrochemical systems, highlighting its ability to participate in redox processes. rsc.org

Computational and Theoretical Investigations of 4 Pyridylcarbinol N Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-pyridylcarbinol N-oxide, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic properties that govern its reactivity.

The introduction of the N-oxide functional group and the 4-hydroxymethyl substituent significantly influences the electronic properties of the pyridine (B92270) ring. The N-oxide group acts as a strong π-donor and σ-acceptor, while the hydroxymethyl group at the para position is generally considered an electron-donating group through hyperconjugation and a weak inductive withdrawing effect.

Quantum chemical calculations on various substituted pyridine-N-oxides have shown that electron-donating substituents tend to increase the N→O bond length and decrease the ipso-angle of the pyridine ring. nih.gov In the case of this compound, the hydroxymethyl group is expected to influence the electronic properties in a similar manner to a methyl group, which is a known electron-donating substituent.

DFT studies on related 4-substituted pyridine N-oxides, such as 4-methylpyridine-N-oxide, provide a basis for predicting the electronic characteristics of this compound. nih.gov The electron-donating nature of the substituent at the 4-position enhances the electron density on the N-oxide group and the pyridine ring, which in turn affects the molecule's reactivity towards electrophiles and nucleophiles.

Predictions based on DFT calculations for 4-substituted pyridine N-oxides suggest that the hydroxymethyl group in this compound would lead to a higher energy Highest Occupied Molecular Orbital (HOMO) and a relatively high energy Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted pyridine N-oxide. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on this compound, based on trends observed in related compounds.

| Calculated Property | Predicted Value | Significance |

| N→O Bond Length | ~1.28-1.30 Å | Indicates the strength and nature of the N-oxide bond. |

| Dipole Moment | > 4.5 D | Reflects the charge separation and polarity of the molecule. |

| HOMO Energy | ~ -6.0 to -5.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -0.5 to 0.0 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 5.0 to 5.5 eV | Indicates chemical reactivity and electronic excitation energy. |

Molecular Dynamics Simulations of Interactions in Condensed Phases

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide detailed insights into its behavior in condensed phases, such as in solution or in a crystalline state. These simulations can model intermolecular interactions, solvation effects, and dynamic processes that are not accessible through static quantum chemical calculations.

In a condensed phase, the behavior of this compound is governed by a complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The N-oxide group is a strong hydrogen bond acceptor, and the hydroxyl group of the carbinol moiety can act as both a hydrogen bond donor and acceptor.

MD simulations of pyridine N-oxide and its derivatives in aqueous solution have shown that the N-oxide oxygen atom is a primary site for hydrogen bonding with water molecules. For this compound, the presence of the hydroxymethyl group would introduce additional hydrogen bonding sites, leading to a more complex and structured solvation shell.

A simulation box for a molecular dynamics study would typically consist of one or more molecules of this compound surrounded by a large number of solvent molecules (e.g., water). The simulation would then track the trajectory of each atom over time based on the forces exerted by all other atoms in the system.

From such simulations, various properties can be calculated, including:

Radial Distribution Functions (RDFs): These describe how the density of surrounding atoms varies as a function of distance from a central atom. For example, the RDF for the N-oxide oxygen and water hydrogen atoms would reveal the structure of the hydration shell.

Hydrogen Bond Dynamics: The average number of hydrogen bonds, their lifetimes, and their geometries can be analyzed to understand the solvation and intermolecular association.

Diffusion Coefficient: This measures the rate at which the molecule moves through the solvent, providing information about its mobility.

| Simulation Parameter | Expected Outcome for this compound in Water |

| N-Oxide Oxygen RDF | A sharp first peak corresponding to strong hydrogen bonding with water. |

| Hydroxyl Group RDFs | Peaks indicating both hydrogen bond donation and acceptance. |

| Hydrogen Bond Lifetime | Relatively long lifetimes for hydrogen bonds involving the N-oxide and hydroxyl groups. |

| Self-Diffusion Coefficient | Lower than that of pyridine due to increased mass and hydrogen bonding. |

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, these studies can provide a fundamental understanding of its reactivity in various chemical transformations.

The reactions of pyridine N-oxides are diverse and include deoxygenation, electrophilic and nucleophilic substitutions on the pyridine ring, and reactions involving the N-oxide oxygen atom. arkat-usa.org The presence of the hydroxymethyl group at the 4-position can influence the regioselectivity and the rate of these reactions.

Quantum chemical calculations, often using DFT or higher-level ab initio methods, can be used to map the potential energy surface of a reaction. This involves locating the minimum energy structures of the reactants, products, and any intermediates, as well as the saddle points corresponding to the transition states.

For example, in a nucleophilic substitution reaction, a key step would be the attack of a nucleophile on the pyridine ring. Theoretical calculations can determine whether the attack is more favorable at the C2 or C4 position and can compute the activation barrier for each pathway.

A common reaction of pyridine N-oxides is their deoxygenation. Quantum chemical studies can explore the mechanisms of deoxygenation by various reagents, such as phosphines or transition metal catalysts. These studies would involve calculating the structures and energies of intermediates and transition states along the reaction coordinate.

Consider the hydroxymethylation of pyridine N-oxides, which is a synthetically relevant transformation. acs.org A quantum chemical study could investigate the mechanism of this reaction, potentially involving radical intermediates. The calculations could help to rationalize the observed regioselectivity and to design more efficient catalytic systems.

The following table outlines the types of insights that quantum chemical studies could provide for different reactions of this compound.

| Reaction Type | Information from Quantum Chemical Studies |

| Electrophilic Aromatic Substitution | Preferred sites of attack (e.g., C2/C6 vs. C3/C5), transition state structures, and activation energies. |

| Nucleophilic Aromatic Substitution | Relative stability of intermediates (Meisenheimer complexes), and energy barriers for different nucleophiles. |

| Deoxygenation | Stepwise vs. concerted mechanism, nature of the transition state, and the role of catalysts. |

| O-Alkylation/Acylation | The geometry of the transition state for the attack on the N-oxide oxygen and the thermodynamics of the reaction. |

These computational approaches, while demanding in terms of resources, provide an unparalleled level of detail about the behavior of this compound, guiding further experimental work and enabling a deeper understanding of its chemical properties.

Applications in Catalysis, Organic Synthesis, and Materials Science

Catalytic Roles of Pyridine (B92270) N-Oxides

Pyridine N-oxides have emerged as powerful tools in catalysis, participating in both metal-free and metal-mediated reactions. Their ability to act as mild Lewis bases, electron-pair donors, and radical precursors underpins their diverse catalytic functions. scripps.edubohrium.com

In the realm of organocatalysis, pyridine N-oxides are recognized as effective mild Lewis basic catalysts. chemrxiv.org They can activate Lewis acidic molecules, thereby enhancing the reactivity of associated nucleophiles. purdue.edu A significant area of their application is in photoinduced Hydrogen Atom Transfer (HAT) catalysis. nih.govchemrxiv.org Through photoredox-catalyzed single-electron oxidation, pyridine N-oxides generate highly reactive pyridine N-oxy radicals. acs.orgnih.gov These radicals are potent HAT agents capable of abstracting hydrogen atoms from otherwise inert C-H bonds in a variety of substrates, including unactivated alkanes. chemrxiv.orgnih.govchemrxiv.org This strategy enables a range of site-selective C-H functionalization reactions such as alkylation, amination, and azidation under metal-free conditions. chemrxiv.org The reactivity and selectivity of these HAT catalysts can be fine-tuned by modifying the substituents on the pyridine ring. chemrxiv.org

For instance, the use of 2,6-dichloropyridine (B45657) N-oxide as a photoinduced HAT catalyst has been shown to be highly selective for functionalizing tertiary C-H bonds. By altering the catalyst to a 2-chloro-6-(alkoxycarbonyl)pyridine N-oxide, the selectivity can be shifted to increase the functionalization of primary and secondary C-H bonds. chemrxiv.org This tunability provides a modular system for achieving catalyst-controlled C-H functionalization.

| C-H Substrate | Pyridine N-Oxide Catalyst | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|

| Adamantane | 2,6-dichloropyridine N-oxide | Alkylation | 1-Alkyladamantane | 95% |

| Cyclohexane | 2,6-dichloropyridine N-oxide | Alkylation | Alkylcyclohexane | 81% |

| n-Hexane | 2-chloro-6-(methoxycarbonyl)pyridine N-oxide | Alkylation | Functionalized n-Hexane | 52% |

| Cyclohexane | 2,6-dicyanopyridine N-oxide | Amination | N-Cyclohexylamide | 85% |

Pyridine N-oxides, including potentially 4-Pyridylcarbinol N-oxide, serve dual roles in transition metal catalysis, acting as both ligands and mild oxidants. scripps.eduwikipedia.org As ligands, the oxygen atom of the N-oxide group can coordinate to a variety of transition metals, such as palladium, rhodium, and iridium. bohrium.comwikipedia.org This coordination is often a key step in directing C-H activation, typically at the C2 position of the pyridine ring. bohrium.com

In palladium-catalyzed direct arylation reactions, for example, the pyridine N-oxide substrate coordinates to the palladium center. This brings the catalyst into close proximity to the C2-H bond, facilitating its cleavage and subsequent functionalization. nih.gov This process represents a highly efficient method for constructing C-C bonds. bohrium.com

Furthermore, pyridine N-oxides can function as terminal oxidants in catalytic cycles. In gold-catalyzed reactions of alkynes, the pyridine N-oxide can transfer its oxygen atom to the alkyne, which is activated by the gold catalyst, leading to the formation of α-oxo gold carbene intermediates. nih.gov These reactive intermediates can then undergo further transformations. This redox process is atom-economical, particularly when the pyridine N-oxide is not only the oxidant but also a reactant that gets incorporated into the final product structure. nih.gov

The application of pyridine N-oxides in photocatalysis inherently introduces a "switchable" element to the catalytic system. The catalytic activity is dependent on the presence of light, meaning the reaction can be turned "on" and "off" by controlling the light source. This is exemplified by the photoinduced HAT catalysis discussed previously, where the generation of the catalytically active pyridine N-oxy radical is initiated by a photoredox catalyst upon irradiation with visible light. purdue.edunih.govchemrxiv.org In the absence of light, the photocatalyst is not in its excited state, single-electron oxidation of the pyridine N-oxide does not occur, and the C-H functionalization reaction ceases. chemrxiv.orgacs.org This light-dependent activation provides temporal control over the reaction, a key feature of switchable catalytic systems.

Use as Directing Groups in Organic Transformations

One of the most powerful applications of the pyridine N-oxide moiety in organic synthesis is its function as a directing group for regioselective C-H functionalization. bohrium.com The oxygen atom of the N-oxide can chelate to a transition metal catalyst, positioning the metal center in proximity to a specific C-H bond, most commonly at the ortho (C2) position of the pyridine ring. This directed C-H activation allows for the selective introduction of a wide range of functional groups.

For instance, in palladium-catalyzed reactions, the coordination of the N-oxide to the Pd(II) center facilitates the cleavage of the C2-H bond, forming a palladacycle intermediate. This intermediate can then react with various coupling partners, such as aryl halides or boronic acids, to achieve C-2 arylation. bohrium.comnih.gov This strategy avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical route to substituted pyridines. bohrium.com The N-oxide group can be readily removed after the desired functionalization through deoxygenation, for example, by using zinc dust or trivalent phosphorus compounds, to yield the final 2-substituted pyridine product. wikipedia.orgacs.org

Utility in Nucleoside Derivatization and Bioconjugation

The reactivity of pyridine N-oxides extends to the field of bioorganic chemistry, particularly in the modification of nucleosides. The pyridine-like nitrogen atoms present in nucleic acid bases (e.g., N3 of cytosine, N1 of adenine, N7 of guanine) are susceptible to electrophilic attack and can be chemically modified. ttu.ee One such modification is the oxidation of these nitrogen atoms with peracids to form the corresponding N-oxides. ttu.ee This reaction introduces a new functional group into the nucleoside structure, altering its properties and providing a handle for further derivatization.